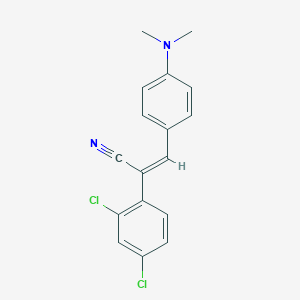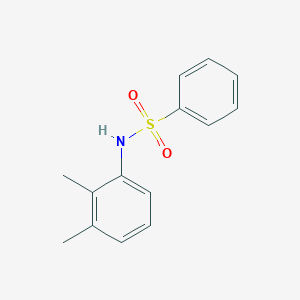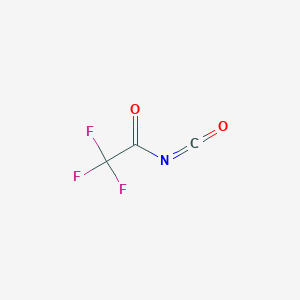
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile, commonly known as DCDMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DCDMA is a type of nitrile-containing compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
DCDMA has been studied extensively in scientific research due to its potential applications in various fields. One of the primary applications of DCDMA is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. DCDMA has also been studied for its potential applications in the field of optoelectronics, where it has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of DCDMA is not fully understood, but it is believed to act as an electron acceptor due to the presence of the nitrile group in its structure. This electron-accepting property makes DCDMA useful for organic electronics applications, where it can be used as a building block for the synthesis of organic semiconductors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCDMA have been studied extensively in scientific research. DCDMA has been shown to have low toxicity and is not mutagenic or genotoxic. However, it has been shown to have some cytotoxic effects on certain cancer cell lines.
实验室实验的优点和局限性
One of the primary advantages of DCDMA is its versatility, as it can be used in various applications, including organic electronics and optoelectronics. Additionally, DCDMA has low toxicity and is relatively easy to synthesize. However, one of the limitations of DCDMA is its limited solubility in common organic solvents, which can make it challenging to work with in some lab experiments.
未来方向
There are several future directions for research on DCDMA. One potential area of research is the synthesis of new derivatives of DCDMA with improved solubility and electron-accepting properties. Additionally, further studies on the mechanism of action and physiological effects of DCDMA could lead to new applications in the fields of medicine and biotechnology. Finally, research on the use of DCDMA in the development of new organic semiconductors and optoelectronic devices could lead to significant advancements in these fields.
合成方法
DCDMA can be synthesized through various methods, including the reaction of 2,4-dichlorobenzaldehyde with 4-dimethylaminobenzyl cyanide in the presence of a base, such as potassium carbonate. This reaction results in the formation of DCDMA, which can be purified through various techniques, such as column chromatography.
属性
CAS 编号 |
7496-18-6 |
|---|---|
产品名称 |
2-(2,4-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile |
分子式 |
C17H14Cl2N2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
(Z)-2-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14Cl2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChI 键 |
LWBGKJOYHCMJTA-UKTHLTGXSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)Cl)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)Cl)Cl |
其他 CAS 编号 |
7496-18-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)










![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

